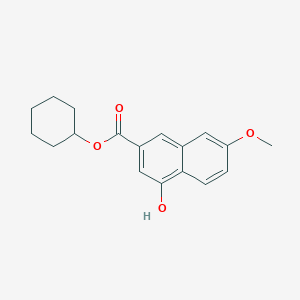
2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-, cyclohexyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-, cyclohexyl ester is a chemical compound with the molecular formula C18H20O4 and a molecular weight of 300.35 . This compound is known for its unique structure, which includes a naphthalene ring substituted with hydroxy and methoxy groups, and an ester linkage to a cyclohexyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-, cyclohexyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy- with cyclohexanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and it is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain the reaction conditions and ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-, cyclohexyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of 2-Naphthalenecarboxylic acid, 4-oxo-7-methoxy-, cyclohexyl ester.
Reduction: Formation of 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-, cyclohexyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-, cyclohexyl ester is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: As an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-, cyclohexyl ester involves its interaction with various molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The ester linkage allows the compound to be hydrolyzed in biological systems, releasing the active naphthalene derivative .
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-, methyl ester: Similar structure but with a methyl ester group instead of a cyclohexyl ester group.
2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-: Lacks the ester group, making it less hydrophobic and less reactive in certain chemical reactions.
Uniqueness
2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-, cyclohexyl ester is unique due to its combination of hydrophobic cyclohexyl group and reactive ester linkage, making it versatile in various chemical and biological applications .
Properties
Molecular Formula |
C18H20O4 |
|---|---|
Molecular Weight |
300.3 g/mol |
IUPAC Name |
cyclohexyl 4-hydroxy-7-methoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C18H20O4/c1-21-15-7-8-16-12(10-15)9-13(11-17(16)19)18(20)22-14-5-3-2-4-6-14/h7-11,14,19H,2-6H2,1H3 |
InChI Key |
YLDSGUQUOBPSLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=CC(=C2C=C1)O)C(=O)OC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




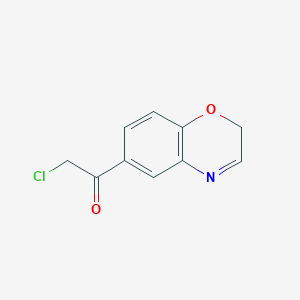


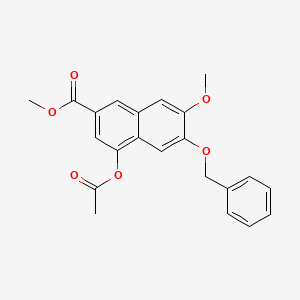

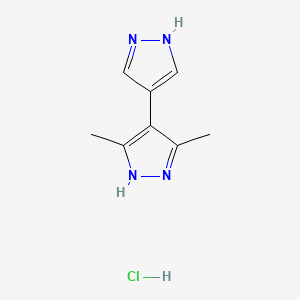

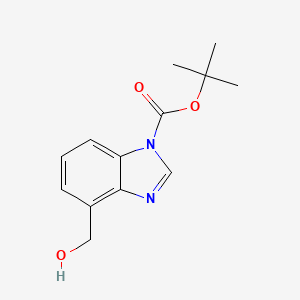
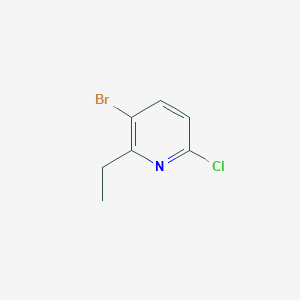
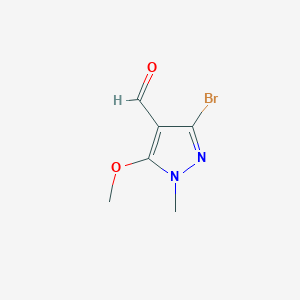
![N-cyclopentyl-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13933499.png)
![Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B13933500.png)
